molecular formula C26H19N3O2S B5111313 N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide

N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide

Cat. No. B5111313
M. Wt: 437.5 g/mol
InChI Key: GLQXBOPFFFUADD-UHFFFAOYSA-N
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Description

N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide, also known as MBC-11, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBC-11 belongs to the class of carbonic anhydrase inhibitors and has been studied extensively for its ability to inhibit the activity of carbonic anhydrase enzymes.

Mechanism of Action

N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide works by inhibiting the activity of carbonic anhydrase enzymes, which are responsible for catalyzing the reversible hydration of carbon dioxide. Carbonic anhydrase IX is overexpressed in many cancer cells and plays a crucial role in maintaining the pH of the microenvironment around the cancer cells. By inhibiting the activity of carbonic anhydrase IX, N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide can decrease the pH of the microenvironment, leading to reduced cancer cell growth and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide has also been studied for its potential use in the treatment of glaucoma. Studies have shown that N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide can reduce intraocular pressure by inhibiting the activity of carbonic anhydrase enzymes in the eye.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. However, one of the limitations of using N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide. One potential direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another potential direction is to study its potential use in the treatment of other diseases, such as glaucoma. Additionally, further studies are needed to fully understand the potential toxicity of N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide and its effects on normal cells.

Synthesis Methods

The synthesis of N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide involves the reaction of 2-aminobenzothiazole-6-carbonyl chloride with 4-(2-hydroxyethyl)-1-naphthalenamine in the presence of triethylamine. The resulting product is then treated with carbon disulfide and sodium hydroxide to form the final compound, N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide.

Scientific Research Applications

N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide has been studied for its potential therapeutic applications in various scientific research studies. One such application is its use as a potential anti-cancer agent. Studies have shown that N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide can inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. This inhibition can lead to a decrease in the pH of the cancer cell microenvironment, resulting in reduced cancer cell growth and increased sensitivity to chemotherapy.

properties

IUPAC Name

N-[[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2S/c1-16-9-14-22-23(15-16)31-25(28-22)18-10-12-19(13-11-18)27-26(32)29-24(30)21-8-4-6-17-5-2-3-7-20(17)21/h2-15H,1H3,(H2,27,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQXBOPFFFUADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide

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